molecular formula C19H20BrN2O4P B1674237 Ibrolipim CAS No. 133208-93-2

Ibrolipim

Cat. No. B1674237
M. Wt: 451.2 g/mol
InChI Key: KPRTURMJVWXURQ-UHFFFAOYSA-N
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Description

Ibrolipim (NO-1886) is a cholesterol-lowering drug from the statin family, which acts as a lipoprotein lipase activator .


Synthesis Analysis

The phosphonic acid derivative ibrolipim is believed to lower lipid levels by accelerating fatty acid oxidation . It is also known as Diethyl ({4-[(4-bromo-2-cyanophenyl)carbamoyl]phenyl}methyl)phosphonate .


Molecular Structure Analysis

The molecular formula of Ibrolipim is C19H20BrN2O4P . The molecule contains a total of 48 bond(s). There are 28 non-H bond(s), 15 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitrile(s) (aromatic), and 1 phosphonate(s) (thio-) .


Chemical Reactions Analysis

Ibrolipim is an orally active lipoprotein lipase (LPL) -promoting agent. It decreases plasma triglycerides and increases high-density lipoprotein cholesterol levels .


Physical And Chemical Properties Analysis

Ibrolipim has a molar mass of 451.25 . The properties of Ibrolipim are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .

Scientific Research Applications

1. Role in Cholesterol Efflux and Atherogenesis

Ibrolipim has been shown to play a significant role in promoting cholesterol efflux from THP-1 macrophage-derived foam cells, which are critical in the development of atherosclerosis. Studies have demonstrated that ibrolipim significantly increases the expression of ATP-binding membrane cassette transporters ABCA1 and ABCG1, mediated by the LXRα signaling pathway. This suggests its potential in reducing atherogenesis (Chen et al., 2010).

2. Impact on Lipid Metabolism and Diabetes

Ibrolipim has been observed to decrease ectopic lipid deposition and protect pancreatic beta cells in diabetic models. It acts as a lipoprotein lipase activator, effectively lowering plasma triglycerides and improving insulin resistance, thereby benefiting the treatment of insulin-resistance syndrome (Yin et al., 2004).

3. Effects on Fatty Acid Oxidation-Related Enzymes

Research indicates that ibrolipim accelerates mRNA expression of enzymes related to fatty acid oxidation in the liver. This suggests its potential utility in treating obesity by enhancing the metabolic processing of fatty acids, leading to reduced respiratory quotient and potential weight loss (Doi et al., 2003).

4. Reduction of Serum Triglycerides and Free Fatty Acids

In studies involving Bama minipigs, ibrolipim demonstrated a dose-dependent reduction in postprandial triglycerides and free fatty acids. This highlights its role in improving postprandial lipid metabolism and suggests a potential therapeutic application in lipid disorders (Yin Wei-dong, 2007).

5. Renoprotective Effects in Diabetic Nephropathy

Ibrolipim has shown efficacy in attenuating early-stage nephropathy in diet-induced diabetic models. It exerts anti-oxidative and anti-fibrotic effects by modulating renal reactive oxygen species and extracellular matrix metabolism, thus potentially slowing the progressionof nephropathy in diabetic conditions (Liu et al., 2020).

6. Effects on Endothelial Cells Under High Glucose Conditions

Studies have demonstrated that ibrolipim can attenuate high glucose-induced endothelial dysfunction in cultured human umbilical vein endothelial cells. This effect is attributed to the alteration of endothelin-1 and von Willebrand factor expression, suggesting potential benefits in vascular diseases associated with diabetes (Guo, 2012).

7. Preventive Effects on Lipid Accumulation in Kidney Diseases

Ibrolipim has been shown to have preventive effects on lipid accumulation and lipoprotein lipase expression in the kidneys of diabetic minipigs. This highlights its potential in renoprotective applications and in ameliorating proteinuria in diet-induced diabetic conditions (Liu et al., 2011).

8. Amelioration of Obesity in Ovariectomized Rats

Research has shown that ibrolipim can ameliorate obesity in ovariectomized rats, potentially by increasing the expression of fatty acid oxidation-related enzymes and UCP3. This suggests its utility in treating obesity and related health problems in postmenopausal women (Kano & Doi, 2006).

Safety And Hazards

Ibrolipim is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRTURMJVWXURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157989
Record name Ibrolipim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibrolipim

CAS RN

133208-93-2
Record name Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate
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Record name Ibrolipim [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibrolipim
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate
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Record name IBROLIPIM
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Synthesis routes and methods I

Procedure details

2-Amino-5-bromobenzonitrile (3.94 g, 20 millimoles), triethylamine (2.22 g, 22 millimoles) and 4-dimethylamino- pyridine (0.49 g, 4 millimoles) were dissolved in 40 ml of dry dichloromethane, to which was slowly added dropwise a solution of 4-diethoxyphosphinoylmethylbenzoyl chloride (5.81 g, 20 millimoles) in 40 ml dry dichloromethane while cooling the system with ice and stirring it. After stirring the resulting mixture at ambient temperature for 10 hours, the reaction mixture was mixed with 50 ml of water and extracted with chloroform. The chloroform layer was dried on anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure. Purification of the residue by a silica gel column chromato-graphy using 1:2 mixture of chloroform and ethyl acetate as an eluent, followed by recrystallization from benzene-n-hexane mixture, gave 2.94 g of 4-diethoxyphosphinoylmethyl-N-(4-bromo-2-cyanophenyl)benzamide as a colorless crystalline product melting at 165°-166° C. (after recrystallization from benzene-n-hexane).
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.94 Grams (20 millimoles) of 2-amino-5-bromo-benzonitrile, 2.22 g (22 millimoles) of triethylamine and 0.49 g (4 millimoles) of 4-dimethylaminopyridine were dissolved in 40 ml of dry dichloromethane, under ice-cooling there was added dropwise slowly 40 ml of dry dichloromethane solution of 5.81 g (20 millimoles) of 4-diethoxyphosphorylmethylbenzoyl chloride with stirring. The reaction was carried out at room temperature for 10 hours, to this reaction mixture was added 50 ml of water, then extracted with chloroform and the organic layer was dried over anhydrous sodium sulfate, next the solvent was removed by distillation under reduced pressure. Thus obtained residue was refined by means of a silica gel column chromatography (eluted with chloroform: ethyl acetate=1:2), recrystallized from benzen-n-hexane, there was obtained 2.94 g of diethyl 4-[N-(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate as colorless crystals.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.81 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3.94 Grams (20 mM) of 2-amino-5-bromobenzonitrile, 2.22 g (22 mM) of triethylamine and 0.49 g (4 mM) of 4-diethylaminopyridine were dissolved in 40 ml of anhydrous dichloromethane. To this solution was added dropwise 40 ml of anhydrous dichloromethane solution with 5.81 g (20 mM) of 4-diethoxyphosphinoylmethylbenzoyl chloride at 0° C. with stirring. After the stirring was continued for 10 hours at room temperature, 50 ml of water was added to the reaction mixture, and the whole mixture was extracted with chloroform. The chloroform extracts were dried over anhydrous sodium sulfate and concentrated. Thus obtained residue was purified by means of a silica gel column chromatography (eluted with chloroform:ethyl acetate=1:2). The crude crystals were recrystallized from benzene-n-hexane to yield 2.94 g of 4-diethoxyphosphinoylmethyl-N-(4-bromo-2-cyanophenyl)benzamide as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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